molecular formula C22H26N2O2 B11229920 N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11229920
M. Wt: 350.5 g/mol
InChI Key: QXQWYDDOUQXZSP-UHFFFAOYSA-N
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Description

N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane core substituted with a phenyl group at position 1 and a 4-(butyrylamino)phenyl moiety at the carboxamide position.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[4-(butanoylamino)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H26N2O2/c1-2-8-20(25)23-18-11-13-19(14-12-18)24-21(26)22(15-6-7-16-22)17-9-4-3-5-10-17/h3-5,9-14H,2,6-8,15-16H2,1H3,(H,23,25)(H,24,26)

InChI Key

QXQWYDDOUQXZSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenylbutanamide with 1-phenylcyclopentanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide with three closely related carboxamides, emphasizing structural, physicochemical, and functional differences.

Structural Comparisons

Key Compounds:

N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxooctahydro-1H-cyclopenta[d]pyrimidine-1-carboxamide

N-[4-(diethylamino)-2-methylphenyl]-3-fluorobenzamide

Table 1: Structural and Physicochemical Properties
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Butyrylamino C₂₃H₂₇N₂O₂ 375.48 Amide, butyryl, phenyl
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide Methoxy C₁₉H₂₁NO₂ 295.38 Amide, methoxy, phenyl
N-(3-Chloro-4-fluorophenyl)-... 3-Chloro-4-fluorophenyl C₂₁H₁₇ClF₃N₂O₂ 429.82 Amide, halogenated aryl, pyrimidine
N-[4-(diethylamino)-2-methylphenyl]-... Diethylamino C₁₉H₂₃FN₂O 326.40 Amide, tertiary amine, fluorine

Key Observations:

  • Halogenation vs. Alkylation: Halogenated analogs (e.g., compound from ) exhibit higher molecular weights and polarity due to electronegative chlorine/fluorine atoms, which may influence binding specificity in biological systems.
  • Tertiary Amine vs. Acylated Amine: The diethylamino group in the third analog provides basicity, contrasting with the neutral butyrylamino group, which could affect solubility and target engagement.

Crystallographic Validation:

  • Structural validation of such compounds typically employs X-ray crystallography using programs like SHELXL and ORTEP-3 . For example, the WinGX suite is widely used for small-molecule refinement, ensuring accurate bond-length and angle measurements.
  • The absence of crystallographic data for the target compound in the provided evidence suggests a need for further experimental characterization.

Pharmacological and Functional Insights

While direct activity data for this compound are unavailable, inferences can be drawn from analogs:

  • Methoxy Analogs : Exhibit moderate bioactivity in kinase inhibition assays due to π-π stacking interactions with aromatic residues .
  • Halogenated Derivatives : Demonstrated enhanced binding affinity in enzyme inhibition studies, attributed to halogen bonding (e.g., fluorine with backbone carbonyls) .
  • Butyrylamino Group: May act as a hydrogen-bond donor/acceptors, mimicking natural substrates in proteolytic enzymes or G-protein-coupled receptors.

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